molecular formula C30H35N3O3 B12372808 CQ-Lyso

CQ-Lyso

Cat. No.: B12372808
M. Wt: 485.6 g/mol
InChI Key: FEFIUBKGFCHUHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CQ-Lyso is a lysosome-targeting chromenoquinoline. It is a fluorescent probe designed for measuring the pH of lysosomes in living cells using single-wavelength excitation. This compound is particularly useful for visualizing the dynamic pH changes within lysosomes, making it a valuable tool in cellular biology research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CQ-Lyso involves the preparation of chromenoquinoline derivatives. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps, including the formation of the chromenoquinoline core and subsequent functionalization to target lysosomes .

Industrial Production Methods

Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions

CQ-Lyso primarily undergoes protonation and deprotonation reactions due to its role as a pH-sensitive fluorescent probe. These reactions are crucial for its function in measuring lysosomal pH .

Common Reagents and Conditions

The common reagents used with this compound include solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), which are used to dissolve the compound for cellular experiments. The conditions typically involve maintaining the compound in a protected environment to prevent degradation .

Major Products Formed

The major products formed from the reactions involving this compound are its protonated and deprotonated forms, which exhibit different fluorescence properties. These forms are essential for its function as a ratiometric fluorescent probe .

Scientific Research Applications

CQ-Lyso has a wide range of applications in scientific research:

Mechanism of Action

CQ-Lyso exerts its effects through a mechanism involving the protonation of its quinoline ring in acidic environments, such as lysosomes. This protonation induces an intramolecular charge transfer process, resulting in a shift in its fluorescence properties. The compound targets lysosomes due to its chemical structure, which allows it to accumulate in these acidic organelles .

Comparison with Similar Compounds

Similar Compounds

  • LysoTracker Deep Red
  • LysoTracker Blue DND-22
  • LysoTracker Green DND-26

Uniqueness

CQ-Lyso is unique due to its ability to measure lysosomal pH using single-wavelength excitation, which simplifies the experimental setup and improves accuracy. Its ratiometric fluorescence properties provide a reliable and quantitative measure of pH changes, distinguishing it from other lysosomal probes .

Biological Activity

CQ-Lyso is a novel lysosome-targeting fluorescent probe derived from chloroquine (CQ), designed to quantitatively measure and visualize lysosomal pH in living cells. This compound has garnered attention due to its unique properties and potential applications in biological research, particularly in understanding lysosomal function and autophagy.

This compound is based on a chromenoquinoline chromophore, which exhibits significant changes in its fluorescence properties in response to pH variations. In acidic environments, the protonation of the quinoline ring enhances intramolecular charge transfer (ICT), leading to substantial red-shifts in both absorption and emission spectra. This mechanism allows this compound to act as a ratiometric pH sensor, providing quantitative measurements of lysosomal pH values through single-wavelength excitation techniques .

1. Lysosomal Targeting and pH Measurement

This compound has demonstrated high specificity for lysosomes, as evidenced by its strong colocalization with established lysosomal markers such as LysoTracker. Studies have shown that this compound can effectively stain lysosomes, allowing researchers to observe changes in lysosomal pH under various experimental conditions. The Pearson's colocalization coefficients with LysoTrackerDeep Red and LysoTrackerBlue DND-22 were found to be 0.97 and 0.95, respectively, indicating a high degree of accuracy in targeting lysosomes .

2. Impact on Autophagy

Chloroquine, the parent compound of this compound, is known for its role as an autophagy inhibitor. Research indicates that CQ primarily inhibits autophagy by preventing the fusion of autophagosomes with lysosomes rather than affecting the acidity or degradative capacity of lysosomes directly . this compound's ability to monitor lysosomal dynamics provides insights into how alterations in lysosomal function can influence autophagic processes.

3. Case Studies

Several studies have explored the biological activity of this compound within different cellular contexts:

  • Endothelial Cell Studies : In experiments involving human microvascular endothelial cells (HMEC-1), treatment with CQ resulted in increased accumulation of lipids and autophagosomes, suggesting that CQ impairs normal autophagic flux. The study utilized LysoTracker staining to confirm significant changes in lysosomal volume upon CQ treatment at various concentrations (1 µM, 10 µM, and 30 µM) with statistical significance (p-value < 0.0001) .
  • Cancer Cell Models : In pancreatic cancer models, CQ treatment was shown to induce mitochondrial dysfunction and disrupt nucleotide synthesis pathways by depleting aspartate levels. This suggests that this compound could be pivotal in understanding therapeutic resistance mechanisms in cancer cells through its effects on lysosomal function .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Study Cell Type Effect Observed Methodology Key Findings
HMEC-1Increased lipid accumulationFluorescent stainingSignificant increase in lysosomal volume (p < 0.0001)
VariousRatiometric pH measurementFluorescent microscopyHigh colocalization with Lysotracker (0.97)
Pancreatic Cancer CellsMitochondrial dysfunctionCell viability assaysInduced depletion of aspartate affecting nucleotide synthesis

Properties

Molecular Formula

C30H35N3O3

Molecular Weight

485.6 g/mol

IUPAC Name

9-(4-morpholin-4-ylbutoxy)-3-oxa-13,21-diazahexacyclo[15.7.1.02,15.05,14.07,12.021,25]pentacosa-1(25),2(15),5(14),6,8,10,12,16-octaene

InChI

InChI=1S/C30H35N3O3/c1(9-32-12-15-34-16-13-32)2-14-35-24-7-8-27-22(18-24)17-23-20-36-30-25-6-4-11-33-10-3-5-21(29(25)33)19-26(30)28(23)31-27/h7-8,17-19H,1-6,9-16,20H2

InChI Key

FEFIUBKGFCHUHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OCC5=C3N=C6C=CC(=CC6=C5)OCCCCN7CCOCC7

Origin of Product

United States

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